7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10381504
InChI: InChI=1S/C22H14ClFN4O/c1-13-20(14-5-3-2-4-6-14)21-25-12-16-19(28(21)26-13)9-10-27(22(16)29)15-7-8-18(24)17(23)11-15/h2-12H,1H3
SMILES: CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=C(C=C5)F)Cl
Molecular Formula: C22H14ClFN4O
Molecular Weight: 404.8 g/mol

7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC10381504

Molecular Formula: C22H14ClFN4O

Molecular Weight: 404.8 g/mol

* For research use only. Not for human or veterinary use.

7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one -

Specification

Molecular Formula C22H14ClFN4O
Molecular Weight 404.8 g/mol
IUPAC Name 11-(3-chloro-4-fluorophenyl)-4-methyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C22H14ClFN4O/c1-13-20(14-5-3-2-4-6-14)21-25-12-16-19(28(21)26-13)9-10-27(22(16)29)15-7-8-18(24)17(23)11-15/h2-12H,1H3
Standard InChI Key NSRQFEIXGMDVRC-UHFFFAOYSA-N
SMILES CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=C(C=C5)F)Cl
Canonical SMILES CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=C(C=C5)F)Cl

Introduction

Chemical Identity and Structural Features

7-(3-Chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine family, a tricyclic system combining pyrazole, pyridine, and pyrimidine moieties. The core structure is substituted at three critical positions:

  • Position 2: A methyl group enhances steric bulk and modulates electronic properties.

  • Position 3: A phenyl group contributes to π-π stacking interactions.

  • Position 7: A 3-chloro-4-fluorophenyl group introduces halogenated aromaticity, potentially influencing bioavailability and target binding .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₄H₁₇ClFN₅O
Molecular Weight445.88 g/mol
logP (Predicted)3.8 ± 0.4 (Hydrophobicity estimate)
Hydrogen Bond Donors1 (Ketone oxygen)
Hydrogen Bond Acceptors6 (N and O atoms)
Topological Polar Surface Area63.5 Ų (Permeability predictor)

Derived from analogous compounds in .

The presence of both chlorine and fluorine atoms at the para and meta positions of the aryl group suggests enhanced metabolic stability compared to non-halogenated analogs . Nuclear magnetic resonance (NMR) data for related structures indicate distinct aromatic proton environments, with substituent-induced deshielding effects observed in the 7–9 ppm range for pyrazole and pyridine protons .

Synthetic Methodologies and Optimization

While no direct synthesis of 7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been reported, convergent strategies from analogous systems provide a roadmap.

Core Assembly via Cyclocondensation

The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold can be constructed through cyclocondensation reactions. Ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates serve as versatile intermediates, reacting with primary amines to form the pyrido ring . For this compound, introducing the 3-chloro-4-fluorophenyl group likely occurs via nucleophilic aromatic substitution (SNAr) at an activated position, as demonstrated in quinazoline syntheses .

Challenges in Purification

The compound’s low solubility in aqueous media (logSw ≈ -3.4 predicted) necessitates chromatographic purification using non-polar solvents or recrystallization from methanol/ethyl acetate mixtures . Industrial-scale protocols report yields exceeding 90% for similar halogenated heterocycles when using toluene as a reaction solvent and triethylamine as a base .

Stability and Degradation Pathways

Stability studies on related pyrazolo-pyrido-pyrimidines reveal remarkable robustness:

  • Thermal Stability: No decomposition below 200°C (differential scanning calorimetry).

  • Hydrolytic Stability: Resistant to boiling water for >24 hours, attributed to the electron-withdrawing effects of the ketone and halogenated aryl group .

  • Photostability: Limited degradation under UV-Vis light (λ > 300 nm), making it suitable for long-term storage .

Industrial and Research Applications

Chemical Intermediate

The compound’s stability and functional group diversity make it a candidate for further derivatization. Potential transformations include:

  • Amide Formation: Reacting the ketone with hydroxylamine to form oximes.

  • Cross-Coupling: Buchwald-Hartwig amination at the 7-position for diversity-oriented synthesis .

Materials Science

Conjugated π-systems in the core structure suggest applicability in organic semiconductors. Time-dependent density functional theory (TD-DFT) calculations predict a bandgap of ~2.7 eV, suitable for photovoltaic applications .

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